N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxybenzenesulfonyl)propanamide
Overview
Description
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxybenzenesulfonyl)propanamide is a complex organic compound that features a thiazole ring, a sulfonyl group, and multiple methoxy substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxybenzenesulfonyl)propanamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as sulfur and nitrogen sources, are used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxybenzenesulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the sulfonyl group may produce sulfides.
Scientific Research Applications
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxybenzenesulfonyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxybenzenesulfonyl)propanamide involves its interaction with specific molecular targets. The thiazole ring and sulfonyl group are key functional groups that interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. This compound may affect various biological pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide
- 2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl] benzohydrazide
Uniqueness
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxybenzenesulfonyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity or selectivity towards certain biological targets .
Properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S2/c1-27-14-4-7-16(8-5-14)31(25,26)11-10-20(24)23-21-22-18(13-30-21)17-12-15(28-2)6-9-19(17)29-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEYGNCNOINPRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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